4-(4-Fluoro-2-nitrophenyl)morpholine
Overview
Description
4-(4-Fluoro-2-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11FN2O3 It is a derivative of morpholine, where the morpholine ring is substituted with a 4-fluoro-2-nitrophenyl group
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of linezolid , a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
Mode of Action
As an intermediate in the synthesis of Linezolid , it may contribute to the overall antibacterial activity of the final compound.
Result of Action
As an intermediate in the synthesis of Linezolid , its contribution to the overall therapeutic effect of the final compound would be of interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine typically involves the reaction of morpholine with 4-fluoro-2-nitrobenzene. One common method is as follows:
Reaction of Morpholine with 4-Fluoro-2-nitrobenzene:
Industrial Production Methods
In an industrial setting, the continuous production of this compound can be achieved using microfluidic devices. This method involves the reaction of morpholine with 2,4-difluoronitrobenzene under optimized conditions, such as a temperature of 105°C, a molar ratio of 4, and a residence time of 50 seconds .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-nitrophenyl)morpholine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction: 4-(4-Amino-2-nitrophenyl)morpholine
Substitution: Various substituted morpholine derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-Fluoro-2-nitrophenyl)morpholine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of Linezolid, an antibiotic effective against Gram-positive pathogens.
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Chemical Research: It is used in studies involving the development of new synthetic methodologies and reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-(morpholin-4-yl)-2-nitrobenzene
- 5-Fluoro-2-(morpholin-4-yl)nitrobenzene
- 4-Fluoro-3-morpholinobenzaldehyde
- 3-Fluoro-4-morpholinoaniline
Uniqueness
4-(4-Fluoro-2-nitrophenyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its fluoro and nitro substituents make it a valuable intermediate in the synthesis of pharmaceuticals, particularly antibiotics like Linezolid. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
4-(4-fluoro-2-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVFYVWDTJTEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372055 | |
Record name | 4-(4-fluoro-2-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238418-75-2 | |
Record name | 4-(4-fluoro-2-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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